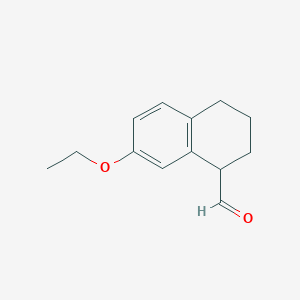

7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde

Description

7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is a bicyclic aromatic aldehyde featuring a partially hydrogenated naphthalene backbone. Its structure includes an ethoxy (-OCH₂CH₃) substituent at the 7-position and an aldehyde (-CHO) group at the 1-position (Figure 1). The compound’s reactivity is influenced by the electron-donating ethoxy group, which enhances the electron density of the aromatic system, and the aldehyde moiety, which is highly electrophilic. This combination makes it a versatile intermediate in organic synthesis, particularly in Friedel-Crafts alkylation and asymmetric catalysis .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

7-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H16O2/c1-2-15-12-7-6-10-4-3-5-11(9-14)13(10)8-12/h6-9,11H,2-5H2,1H3 |

InChI Key |

HSMIRLMDSAFMHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(CCCC2C=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the ethoxylation of 1,2,3,4-tetrahydronaphthalene followed by formylation. The reaction conditions typically involve the use of ethyl iodide and a strong base such as sodium hydride for the ethoxylation step. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Reduction: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as a building block in the synthesis of natural products .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Backbone

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (4b)

- Structure : Differs in substituents: methoxy (-OCH₃) at position 6 and methyl (-CH₃) at position 5.

- Steric Effects: The methyl group at position 7 introduces steric hindrance absent in the ethoxy analog. Spectral Data: NMR (¹³C: 55.7 ppm for methoxy vs. ~60–65 ppm for ethoxy) and IR (methoxy C-O stretch at ~1255 cm⁻¹ vs. ethoxy at ~1150–1200 cm⁻¹) highlight substituent differences .

1,2,3,4-Tetrahydronaphthalene Derivatives with Alternative Functional Groups

- Carboxylic Acid (1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) :

- Carbonitrile (1,2,3,4-Tetrahydronaphthalene-1-carbonitrile) :

Spiro and Protective Group Derivatives

7-Nitro-1,2,3,4-tetrahydronaphthalene-1-spiro-2′-(1,3-dithiane)

- Structure: Incorporates a spiro-dithiane ring at position 1 and a nitro (-NO₂) group at position 6.

- Key Differences :

Methylated and Polycyclic Homologs

2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Lacks functional groups (only methyl substituents at positions 2 and 7).

- Key Differences: Non-polar methyl groups reduce solubility in polar solvents compared to ethoxy- or aldehyde-containing analogs. Primarily used in hydrocarbon-based applications (e.g., lubricant additives) rather than synthesis .

Comparative Data Table

Biological Activity

7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde (CAS No. 221892-32-6) is a synthetic compound belonging to the class of tetrahydronaphthalene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is characterized by the presence of a tetrahydronaphthalene core with an ethoxy group at position 7 and an aldehyde functional group at position 1. The molecular formula is , and it has a molecular weight of approximately 172.21 g/mol.

Antimicrobial Properties

Recent studies have indicated that tetrahydronaphthalene derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of related compounds as inhibitors of Mycobacterium tuberculosis (M.tb), suggesting that structural modifications such as those found in 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde could enhance its antimicrobial potency against resistant strains .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | <5 | M.tb |

| Bedaquiline | <0.5 | M.tb |

| THNA Derivatives | <10 | Various Mycobacterial Strains |

Inhibition of Mcl-1 Protein

Another significant aspect of the biological activity of this compound is its ability to inhibit the Mcl-1 protein. Mcl-1 is an anti-apoptotic protein that plays a critical role in cancer cell survival. Research has shown that tetrahydronaphthalene derivatives can effectively inhibit Mcl-1, leading to apoptosis in cancer cells . This mechanism suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationships (SAR) of tetrahydronaphthalene derivatives has revealed that modifications at various positions significantly affect biological activity. For instance, the introduction of different substituents on the naphthalene ring can alter the compound's lipophilicity and binding affinity to biological targets .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Ethoxy Group at position 7 | Enhanced solubility and bioavailability |

| Aldehyde Group at position 1 | Increased reactivity with biological targets |

| Varied alkyl substitutions | Altered potency against M.tb |

Case Studies

Several case studies have explored the therapeutic potential of tetrahydronaphthalene derivatives:

- Study on Tuberculosis Treatment : A recent study demonstrated that analogs of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde were effective in inhibiting the growth of M.tb, with some compounds showing MIC values below 1 μg/mL. These findings support further development as anti-TB agents .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines have shown that compounds with similar structures can induce apoptosis through Mcl-1 inhibition. These results highlight the potential for developing new anticancer drugs based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.